![molecular formula C16H13N5O4S B12158809 N-[2-(4-oxoquinazolin-3(4H)-yl)ethyl]-2,1,3-benzoxadiazole-4-sulfonamide](/img/structure/B12158809.png)
N-[2-(4-oxoquinazolin-3(4H)-yl)ethyl]-2,1,3-benzoxadiazole-4-sulfonamide
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Overview
Description
N-[2-(4-oxoquinazolin-3(4H)-yl)ethyl]-2,1,3-benzoxadiazole-4-sulfonamide is a complex organic compound that belongs to the class of quinazolinone derivatives. These compounds are known for their diverse biological activities, including anti-inflammatory, antimicrobial, and anticancer properties . The unique structure of this compound, which includes both quinazolinone and benzoxadiazole moieties, makes it a subject of interest in medicinal chemistry and pharmaceutical research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(4-oxoquinazolin-3(4H)-yl)ethyl]-2,1,3-benzoxadiazole-4-sulfonamide typically involves multiple stepsThe reaction conditions often include the use of strong acids or bases, high temperatures, and specific catalysts to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to streamline the production process and reduce costs .
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The sulfonamide group and benzoxadiazole moiety serve as primary sites for nucleophilic substitution.
Key Observations
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Sulfonamide Reactivity : The sulfonamide’s NH group undergoes alkylation when treated with alkyl halides (e.g., methyl iodide, ethyl bromide) in acetone under basic conditions (K2CO3), yielding N-alkylated derivatives .
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Benzoxadiazole Reactivity : The benzoxadiazole ring’s electrophilic nitrogen atoms are susceptible to nucleophilic attack by amines or thiols, forming substituted derivatives.
Example Reaction
Reagent | Conditions | Product | Yield | Source |
---|---|---|---|---|
Methyl iodide | Acetone, K2CO3, RT, 12h | N-Methyl sulfonamide derivative | 85–90% |
Hydrolysis of Benzoxadiazole Moiety
The benzoxadiazole ring undergoes hydrolysis under acidic or basic conditions, leading to ring opening.
Conditions and Outcomes
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Acidic Hydrolysis : Prolonged heating in HCl (1M) cleaves the benzoxadiazole ring, producing a sulfonated dihydroxybenzene derivative.
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Basic Hydrolysis : NaOH (2M) at 80°C generates a sulfonic acid intermediate, which further degrades.
Oxidation Reactions
Controlled oxidation modifies the compound’s electronic properties.
Notable Pathways
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Quinazolinone Oxidation : The 4-oxo group on the quinazolinone ring remains stable under mild conditions but may undergo further oxidation with strong agents (e.g., KMnO4), yielding quinazoline-dione derivatives.
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Ethyl Linker Oxidation : The ethyl bridge can be oxidized to a ketone using CrO3/H2SO4, though this reaction requires optimization to avoid over-oxidation.
Cycloaddition and Ring-Opening Reactions
The compound’s conjugated system participates in cycloaddition reactions.
Research Findings
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[3+2] Cycloaddition : While not directly observed in this compound, structurally related sulfonamides undergo cycloaddition with nitrones or alkenes under microwave irradiation, forming isoxazolidine or pyrazoline hybrids .
Stability and Reaction Optimization
Scientific Research Applications
N-[2-(4-oxoquinazolin-3(4H)-yl)ethyl]-2,1,3-benzoxadiazole-4-sulfonamide has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of N-[2-(4-oxoquinazolin-3(4H)-yl)ethyl]-2,1,3-benzoxadiazole-4-sulfonamide involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors involved in inflammatory processes, thereby reducing inflammation. The compound’s antimicrobial activity is likely due to its ability to disrupt bacterial cell membranes or inhibit essential bacterial enzymes .
Comparison with Similar Compounds
Similar Compounds
Quinazolinone Derivatives: These compounds share the quinazolinone core structure and exhibit similar biological activities.
Benzoxadiazole Derivatives: These compounds contain the benzoxadiazole moiety and are known for their antimicrobial and anticancer properties.
Uniqueness
N-[2-(4-oxoquinazolin-3(4H)-yl)ethyl]-2,1,3-benzoxadiazole-4-sulfonamide is unique due to the combination of both quinazolinone and benzoxadiazole moieties in its structure. This dual functionality enhances its biological activity and broadens its range of applications compared to compounds containing only one of these moieties .
Biological Activity
N-[2-(4-oxoquinazolin-3(4H)-yl)ethyl]-2,1,3-benzoxadiazole-4-sulfonamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
The compound features a quinazoline moiety linked to a benzoxadiazole sulfonamide structure. Its molecular formula is C17H18N4O3S with a molecular weight of approximately 358.42 g/mol. The unique arrangement of functional groups contributes to its diverse biological activities.
Property | Details |
---|---|
Molecular Formula | C17H18N4O3S |
Molecular Weight | 358.42 g/mol |
IUPAC Name | This compound |
CAS Number | Not specified |
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets:
- Enzyme Inhibition : It has been shown to inhibit enzymes such as cyclooxygenase (COX) and tyrosine kinases, which are crucial in cancer cell signaling and inflammation pathways .
- Receptor Modulation : The compound may modulate neurotransmitter receptors, impacting neurotransmitter release and uptake, which is significant for neurological disorders.
- Antimicrobial Activity : The benzoxadiazole component contributes to its potential as an antimicrobial agent against various pathogens .
Anticancer Properties
Research indicates that this compound exhibits notable anticancer properties. In vitro studies have demonstrated its effectiveness in inhibiting the proliferation of cancer cell lines by inducing apoptosis and disrupting cell cycle progression. For instance, a study highlighted that derivatives of quinazoline compounds showed significant cytotoxicity against breast cancer cells.
Anti-inflammatory Effects
The compound's ability to inhibit COX enzymes suggests potential anti-inflammatory effects. A study reported that related compounds demonstrated varying degrees of COX-2 inhibition, with some achieving up to 47% inhibition at specific concentrations . This positions the compound as a candidate for further development in treating inflammatory diseases.
Antimicrobial Activity
The structural features of the compound allow it to exhibit antimicrobial properties. Research has shown that similar benzoxadiazole derivatives possess activity against both Gram-positive and Gram-negative bacteria, indicating a broad spectrum of antimicrobial efficacy .
Case Studies
- Anticancer Study : A recent study evaluated the effects of this compound on human melanoma cells. The results indicated a dose-dependent decrease in cell viability, with significant apoptosis observed through caspase activation assays.
- Inflammation Model : In an experimental model using rats, the compound was administered to assess its effect on induced inflammation. Results showed a marked reduction in paw edema compared to control groups, supporting its potential as an anti-inflammatory agent.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes and reaction conditions for preparing N-[2-(4-oxoquinazolin-3(4H)-yl)ethyl]-2,1,3-benzoxadiazole-4-sulfonamide derivatives?
- Methodological Answer : Synthesis typically involves coupling quinazolinone precursors with sulfonamide-bearing moieties under reflux conditions. For example, in analogous compounds, reactions between 4-oxoquinazolin-3(4H)-yl derivatives and sulfonamide isothiocyanates are performed in alcohols (e.g., ethanol) or polar aprotic solvents (e.g., DMF) at 80–100°C for 12–48 hours. Molar ratios (e.g., 1:1.5 to 1:15) and prolonged heating (e.g., 22–43 hours) significantly impact yields . Purification via column chromatography or recrystallization is essential, with yields ranging from 29% to 68% depending on substituents .
Q. Which spectroscopic and analytical techniques are critical for structural confirmation of this compound?
- Methodological Answer : Multinuclear NMR (¹H, ¹³C, and 2D techniques like COSY/HSQC) is mandatory to resolve overlapping signals in the quinazolinone and benzoxadiazole regions. Mass spectrometry (EI-MS or ESI-MS) confirms molecular ion peaks (e.g., m/z 455–493 [M⁺]), while elemental analysis validates C/H/N/S ratios. IR spectroscopy can identify sulfonamide S=O stretches (~1350 cm⁻¹) and quinazolinone C=O bands (~1680 cm⁻¹) .
Q. How can researchers assess the purity and stability of this compound under varying storage conditions?
- Methodological Answer : Purity is evaluated via HPLC (C18 column, acetonitrile/water mobile phase) with UV detection (λ = 254–280 nm). Stability studies require accelerated degradation tests (40°C/75% RH for 1–3 months) monitored by TLC or LC-MS. Light-sensitive derivatives should be stored in amber vials at −20°C .
Advanced Research Questions
Q. What experimental strategies resolve conflicting spectral data during structural elucidation of quinazolinone-sulfonamide hybrids?
- Methodological Answer : Discrepancies in NMR assignments (e.g., amidic NH vs. aromatic protons) can be addressed through deuterium exchange experiments or NOESY to confirm spatial proximity. For ambiguous MS fragments, high-resolution mass spectrometry (HRMS) or isotopic labeling clarifies fragmentation pathways. Cross-validation with X-ray crystallography (where feasible) provides definitive proof .
Q. How do substituents on the benzoxadiazole ring influence the compound’s inhibitory activity against therapeutic targets like carbonic anhydrase or mycobacterial enzymes?
- Methodological Answer : Systematic SAR studies involve synthesizing derivatives with electron-withdrawing (e.g., -NO₂, -Br) or donating (-OCH₃) groups at the benzoxadiazole 4-position. Enzymatic assays (e.g., stopped-flow CO₂ hydration for carbonic anhydrase) reveal potency (IC₅₀ values). For example, electron-withdrawing groups enhance binding to hydrophobic enzyme pockets, as seen in analogues with Kᵢ values < 100 nM .
Q. What computational methods are employed to predict the pharmacokinetic profile of this compound?
- Methodological Answer : In silico tools like SwissADME or QikProp predict LogP (2.5–3.5), PSA (90–120 Ų), and BBB permeability. Molecular docking (AutoDock Vina) into target proteins (e.g., SARS-CoV-2 3CL protease) identifies key interactions (e.g., hydrogen bonds with His41/Cys145). MD simulations (>100 ns) assess binding stability .
Q. How can researchers address low aqueous solubility during in vivo testing of this compound?
- Methodological Answer : Prodrug strategies (e.g., phosphate esters) or nanoformulations (liposomes, PLGA nanoparticles) improve solubility. For acute testing, co-solvents (10% DMSO in saline) or cyclodextrin inclusion complexes are used. Phase solubility studies with HP-β-CD determine complexation efficiency .
Q. Data Contradiction and Reproducibility
Q. Why do synthetic yields vary significantly across studies for structurally similar derivatives?
- Methodological Answer : Variations arise from differences in reagent purity, solvent drying (anhydrous vs. hydrated), or inert atmosphere control. For example, moisture-sensitive intermediates (e.g., isothiocyanates) require strict anhydrous conditions. Reproducibility is enhanced by detailed reporting of reaction parameters (e.g., ramp rates, stirring speed) .
Q. How should researchers interpret conflicting bioactivity data in cell-based vs. enzyme inhibition assays?
- Methodological Answer : Discrepancies may reflect off-target effects or differences in membrane permeability. Use orthogonal assays: enzyme inhibition (cell-free) confirms target engagement, while cytotoxicity (MTT assay) and Western blotting (e.g., apoptosis markers) validate cellular activity. Pharmacological profiling (e.g., CEREP panels) identifies off-target interactions .
Q. Tables for Key Data
Parameter | Typical Range | Evidence Source |
---|---|---|
Synthetic Yield | 29–68% | |
Melting Point | 274–328°C | |
Enzymatic IC₅₀ (Carbonic Anhydrase) | 50–200 nM | |
Calculated LogP | 2.5–3.5 |
Properties
Molecular Formula |
C16H13N5O4S |
---|---|
Molecular Weight |
371.4 g/mol |
IUPAC Name |
N-[2-(4-oxoquinazolin-3-yl)ethyl]-2,1,3-benzoxadiazole-4-sulfonamide |
InChI |
InChI=1S/C16H13N5O4S/c22-16-11-4-1-2-5-12(11)17-10-21(16)9-8-18-26(23,24)14-7-3-6-13-15(14)20-25-19-13/h1-7,10,18H,8-9H2 |
InChI Key |
NEVRUXCYZUFLLC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(C=N2)CCNS(=O)(=O)C3=CC=CC4=NON=C43 |
Origin of Product |
United States |
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